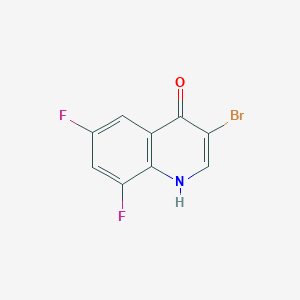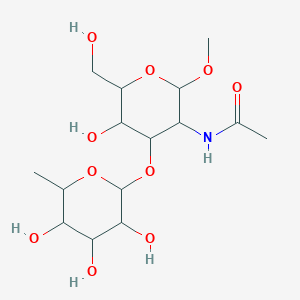
Fuc1-alpha-3GlcNAc1-b-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fuc1-alpha-3GlcNAc1-b-OMe involves the glycosylation of N-acetylglucosamine (GlcNAc) with fucose (Fuc) in the presence of a suitable glycosyl donor and acceptor. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at low temperatures to ensure the selectivity of the glycosylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and efficiency. The compound is purified using chromatographic methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Fuc1-alpha-3GlcNAc1-b-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fuc1-alpha-3GlcNAc1-b-OMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of glycosylated products and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Fuc1-alpha-3GlcNAc1-b-OMe involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition. The compound’s molecular targets include glycoproteins and glycolipids on the cell surface, which play crucial roles in cellular communication and adhesion .
Comparison with Similar Compounds
Fuc1-alpha-3GlcNAc1-b-OMe can be compared with other similar compounds, such as:
Fuc1-alpha-2GlcNAc1-b-OMe: Differing in the glycosidic linkage position.
Fuc1-alpha-4GlcNAc1-b-OMe: Another positional isomer.
Fuc1-alpha-6GlcNAc1-b-OMe: Yet another positional isomer.
The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct biological properties and interactions compared to its isomers .
Properties
Molecular Formula |
C15H27NO10 |
|---|---|
Molecular Weight |
381.38 g/mol |
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-8(16-6(2)18)14(23-3)25-7(4-17)10(13)20/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18) |
InChI Key |
CPKSWFNSVBVTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


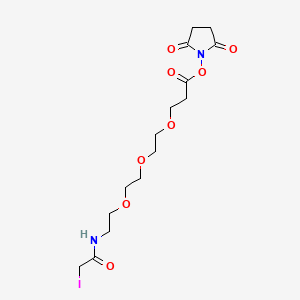

![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
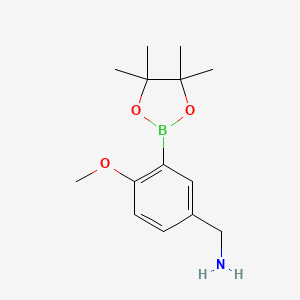
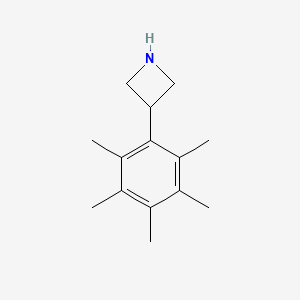


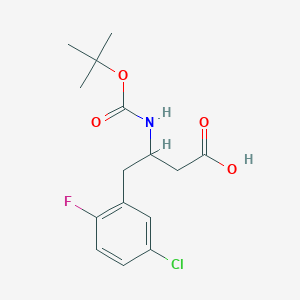
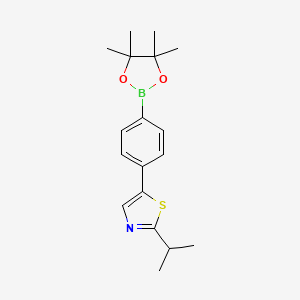
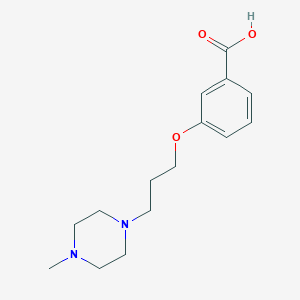
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
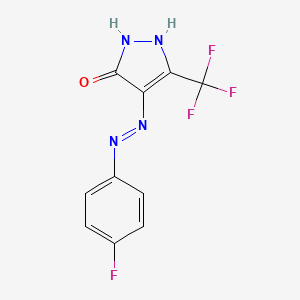
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
